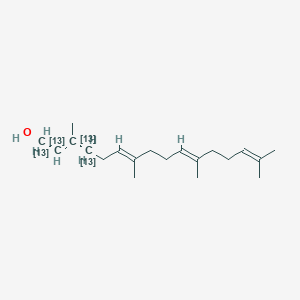
Geranylgeraniol-13C4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Geranylgeraniol-13C4 is a labeled analog of geranylgeraniol, a diterpenoid alcohol. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which allows for detailed tracking and analysis in metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Geranylgeraniol-13C4 typically involves the incorporation of carbon-13 isotopes into the geranylgeraniol molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the isoprenoid biosynthetic pathway. One common method involves the use of labeled acetoacetate dianion for stereoselective isoprenoid chain extension .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using labeled precursors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as extraction, purification, and quality control to meet the standards required for research applications.
Chemical Reactions Analysis
Types of Reactions
Geranylgeraniol-13C4 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert geranylgeraniol to other related compounds, such as geranylgeranyl acetate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
Major products formed from these reactions include geranylgeranyl pyrophosphate, geranylgeranyl acetate, and other modified isoprenoid compounds. These products are valuable intermediates in the synthesis of vitamins, hormones, and other biologically active molecules .
Scientific Research Applications
Geranylgeraniol-13C4 has a wide range of scientific research applications, including:
Mechanism of Action
Geranylgeraniol-13C4 exerts its effects through several molecular targets and pathways. One key mechanism involves the activation of adenylate cyclase via cAMP/PKA signaling, which enhances the production of testosterone and progesterone in testis-derived cells . This pathway is crucial for regulating various physiological processes, including steroidogenesis and hormone production.
Comparison with Similar Compounds
Geranylgeraniol-13C4 can be compared with other similar compounds, such as:
Geranylgeranyl pyrophosphate: A direct derivative of geranylgeraniol involved in the biosynthesis of various diterpenes and vitamins.
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies, providing valuable insights into metabolic pathways and molecular mechanisms.
Properties
Molecular Formula |
C20H34O |
|---|---|
Molecular Weight |
294.45 g/mol |
IUPAC Name |
(2E,6E,10E)-3,7,11,15-tetramethyl(1,2,3,4-13C4)hexadeca-2,6,10,14-tetraen-1-ol |
InChI |
InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+/i14+1,15+1,16+1,20+1 |
InChI Key |
OJISWRZIEWCUBN-HYZWDYFKSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C[13CH2]/[13C](=[13CH]/[13CH2]O)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


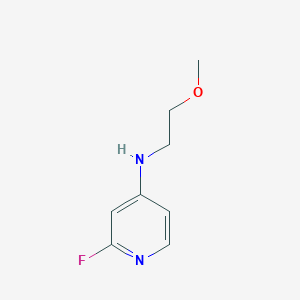

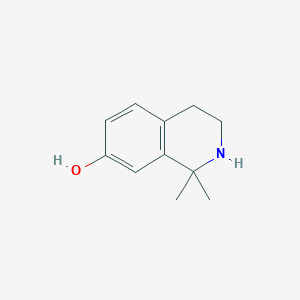
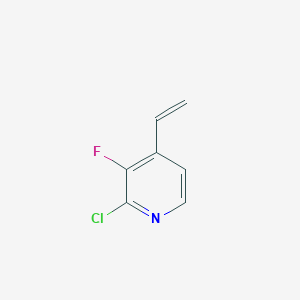
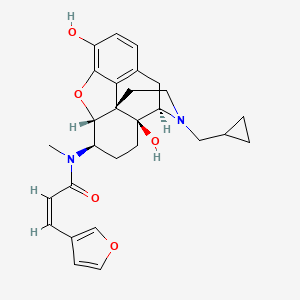
![1-Acetyl-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B13434726.png)
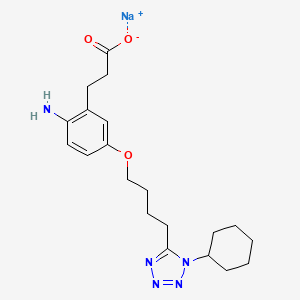
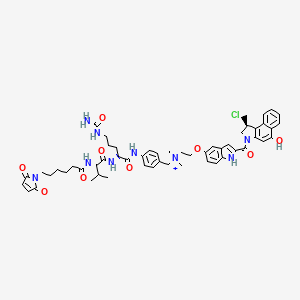
![(1R,3S,5S,6R)-8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol](/img/structure/B13434750.png)
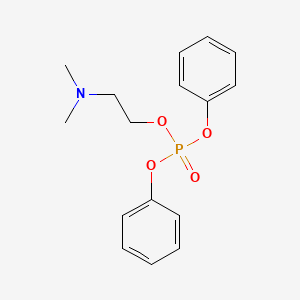
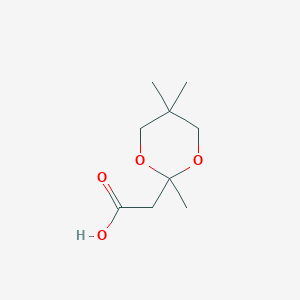
![Methyl 2,4-Dibenzyloxy-6-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B13434774.png)
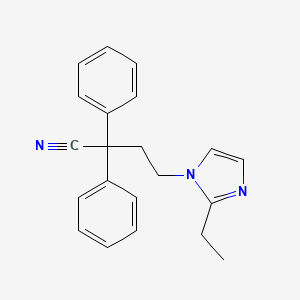
![2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide](/img/structure/B13434783.png)
